5-amino-1-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-based carboxamide derivative featuring a 2-fluorophenyl group at position 1, an amino group at position 5, and a carboxamide substituent at position 4 linked to a 3-(trifluoromethyl)phenyl moiety. Its structure combines fluorine and trifluoromethyl groups, which are known to enhance metabolic stability, lipophilicity, and target binding affinity due to their electron-withdrawing properties .
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c18-13-6-1-2-7-14(13)25-15(22)12(9-23-25)16(26)24-11-5-3-4-10(8-11)17(19,20)21/h1-9H,22H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNKERVBQZUPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Continuous flow chemistry and other advanced techniques may also be employed to enhance scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that pyrazole derivatives, including 5-amino-1-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. A study highlighted that compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as effective anticancer agents . For instance, certain derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that related pyrazole compounds could modulate inflammatory responses in glial cells and reduce oxidative stress in neuronal cells . This suggests a potential application in treating neurodegenerative diseases characterized by inflammation.
Binding Affinity Studies:
Docking simulations have been employed to understand the binding interactions of these compounds with target proteins. For example, the binding pose of the compound was analyzed at the colchicine binding site of tubulin, revealing critical interactions that could inform drug design .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, focusing on optimizing yield and purity while minimizing environmental impact .
Table 1: Synthetic Routes for Pyrazole Derivatives
| Route | Key Reagents | Yield (%) | Comments |
|---|---|---|---|
| Route A | 2-Fluoroaniline, trifluoromethyl phenyl ketone | 85 | High yield with minimal by-products |
| Route B | Aminopyrazole derivatives with halogenating agents | 78 | Requires careful temperature control |
| Route C | Direct condensation methods | 90 | Simplified process with good scalability |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Case Study 1: A derivative exhibited potent inhibition of cancer cell proliferation (IC50 = 0.08–12.07 mM) and showed promise as a lead compound for further development in oncology .
- Case Study 2: In vivo studies demonstrated that certain pyrazole derivatives significantly reduced microglial activation in models of neuroinflammation, suggesting their potential utility in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations at Position 1 (Pyrazole Ring)
The substituent at position 1 influences steric bulk and electronic effects. Key analogs include:
Key Observations :
Modifications at Position 3 and 5 (Pyrazole Ring)
Variations here affect hydrogen bonding and electronic interactions:
Key Observations :
Carboxamide Side-Chain Modifications
The carboxamide moiety is critical for target recognition and solubility:
Key Observations :
- The 3-(trifluoromethyl)phenyl group in the target compound balances electronegativity and steric effects.
- Chlorinated analogs () may exhibit stronger target binding but higher toxicity risks.
Biological Activity
5-amino-1-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings related to its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 364.3 g/mol. The compound features a pyrazole core substituted with fluorinated phenyl groups, which are known to enhance biological activity through improved pharmacokinetic properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H12F4N4O |
| Molecular Weight | 364.3 g/mol |
| InChI | InChI=1S/C17H12F4N4O |
| InChIKey | IWNKERVBQZUPAC-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies:
- MCF7 Cell Line : The compound showed an IC50 value of approximately 3.79 µM, indicating effective inhibition of cell growth.
- A549 Cell Line : Demonstrated significant inhibitory effects with an IC50 value of 26 µM against lung cancer cells.
- NCI-H460 Cell Line : Also reported significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways associated with cancer cell proliferation and survival:
- Aurora-A Kinase Inhibition : Compounds similar to this pyrazole derivative have been shown to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation and mitosis. This inhibition can lead to apoptosis in cancer cells.
- CDK Inhibition : Recent findings suggest that derivatives of this compound may inhibit cyclin-dependent kinases (CDKs), further contributing to their anticancer effects .
In Vivo and In Vitro Studies
In vitro studies have demonstrated that the compound effectively induces apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. In vivo studies are necessary to confirm these effects in animal models.
Toxicity and Side Effects
While the anticancer potential is promising, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies suggest that it has a favorable safety margin; however, comprehensive toxicological assessments are required before clinical application .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-1-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol. First, construct the pyrazole core by condensing a β-diketone derivative with hydrazine hydrate under acidic conditions to form the 1H-pyrazole ring. Next, introduce the 2-fluorophenyl group at position 1 via nucleophilic substitution. The carboxamide moiety at position 4 is formed by reacting the intermediate with 3-(trifluoromethyl)aniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~365.3 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical to verify substituent positions and fluorine environments. For purity, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, targeting ≥95% purity. X-ray crystallography may resolve conformational ambiguities, as seen in structurally related pyrazole derivatives .
Q. What solvent systems are optimal for in vitro assays involving this compound?
- Methodological Answer : Due to its hydrophobic trifluoromethyl and fluorophenyl groups, use DMSO for stock solutions (≤1% final concentration in assays). For aqueous solubility enhancement, co-solvents like PEG-400 or cyclodextrin derivatives can be employed. Confirm stability via LC-MS over 24-hour periods in assay buffers (e.g., PBS, pH 7.4) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. trifluoromethylphenyl) influence target binding affinity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent modifications (e.g., replacing 2-fluorophenyl with 4-fluorophenyl or altering trifluoromethyl position). Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate experimentally via surface plasmon resonance (SPR) or fluorescence polarization assays .
Q. What strategies mitigate poor bioavailability observed in preclinical studies?
- Methodological Answer : Optimize pharmacokinetics by introducing hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions. Assess metabolic stability using liver microsomes (human/rodent) and permeability via Caco-2 cell monolayers. Prodrug approaches (e.g., esterification of the carboxamide) may enhance oral absorption .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodological Answer : Perform mechanistic studies using isoform-selective enzyme inhibition assays (e.g., COX-2 vs. PI3K). Cross-validate in multiple cell lines (e.g., HeLa, RAW264.7) with siRNA knockdown of suspected targets. Use transcriptomic profiling (RNA-seq) to identify off-target pathways .
Q. What crystallographic data supports the compound’s stability under physiological conditions?
- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯F interactions) that stabilize the pyrazole core. Compare thermal stability via DSC/TGA and hygroscopicity under 40–80% relative humidity. Fluorine’s electronegativity enhances crystal packing, as shown in related fluorophenyl-pyrazole structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
